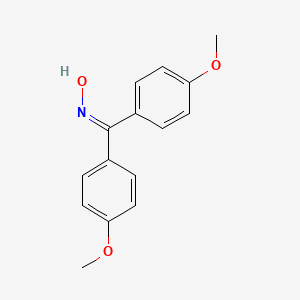
bis(4-methoxyphenyl)methanone oxime
Vue d'ensemble
Description
Bis(4-methoxyphenyl)methanone oxime, also known as Methanone,bis(4-methoxyphenyl)-, oxime, is a chemical compound with the molecular formula C15H15NO3 . It has a molecular weight of 257.2845 . The compound is related to bis(4-methoxyphenyl)methanone, which is used in various chemical reactions .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a protocol for the synthesis of 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters involves the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate . Another method involves the phosphine-mediated reductive acylation of oximes .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques, including NMR, HPLC, LC-MS, and UPLC . These techniques can provide detailed information about the compound’s structure and confirm its identity.Chemical Reactions Analysis
Oximes, such as this compound, can undergo various chemical reactions. For example, they can participate in the Beckmann rearrangement, a reaction that transforms oximes into amides . Additionally, oximes can undergo photoisomerization via visible-light-mediated energy transfer (EnT) catalysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its melting point, boiling point, and density can be measured . Additionally, its solubility in various solvents can be tested.Applications De Recherche Scientifique
Photocatalytic Degradation
Bis(4-hydroxyphenyl)methanone (BHPM), a variant of bis(4-methoxyphenyl)methanone, has been studied for its role in environmental remediation. It is commonly used as an ultraviolet stabilizer and filter in sunscreens. However, its potential as an endocrine disruptor necessitates methods for its removal from aquatic ecosystems. Research by (Mao et al., 2022) explored the use of cobalt titanium oxide for the photocatalytic activation of oxone to degrade BHPM in water. This study indicates its potential in environmental clean-up applications.
Oxidizing Agent
Bis(p-methoxyphenyl) telluroxide has been identified as a mild and selective oxidizing agent. It's effective for converting thiocarbonyl groups to oxo analogues and thiols into disulfides, as well as for the oxidation of certain nitrogenous compounds. This was explored by (Barton et al., 1979), emphasizing its utility in synthetic chemistry.
Antioxidant and Antimicrobial Potential
A study by (Harini et al., 2014) investigated novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters for their antioxidant and antimicrobial properties. These compounds showed promising efficacy in biological assays, indicating their potential use in pharmaceutical applications.
Pharmaceutical Analysis
In the field of pharmaceutical analysis, bis(4-hydroxyphenyl)methanone derivatives were studied for their presence in biological samples. (Locatelli et al., 2019) developed a method for the extraction and analysis of benzophenone derivative UV filters in human blood, plasma, and urine, highlighting the compound's significance in bioanalytical fields.
Chemical Reactivity and Synthesis
The reactivity of bis(4-methoxyphenyl) derivatives has been a subject of interest in chemical synthesis. For instance, (Golubev & Sen', 2011) examined the autoreduction mechanism of bis(4-methoxyphenyl)-oxoammonium perchlorate in aqueous alkali. Their study provides insights into the chemical behavior of this compound, which can be crucial for developing new synthetic methodologies.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[bis(4-methoxyphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-18-13-7-3-11(4-8-13)15(16-17)12-5-9-14(19-2)10-6-12/h3-10,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSWPNAWJHHXKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NO)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40302570 | |
| Record name | n-hydroxy-1,1-bis(4-methoxyphenyl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54150-63-9 | |
| Record name | NSC151921 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151921 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-hydroxy-1,1-bis(4-methoxyphenyl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

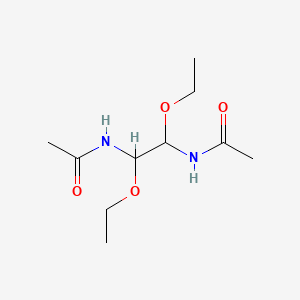
![2,7-bis(4'-chloro-4-biphenylyl)-5,10-bis(2,4-dimethoxyphenyl)tetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B3822324.png)
![2,7-bis(4'-chloro-4-biphenylyl)-5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B3822325.png)
![2-cyclopropyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B3822338.png)
![3-(2-fluorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide](/img/structure/B3822346.png)
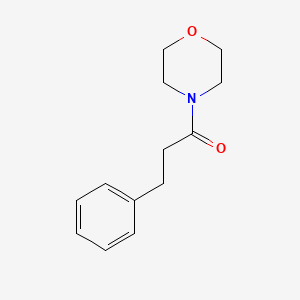
![ethyl 2-ethyl-3a,8b-dihydroxy-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B3822356.png)


![N-[(3-ethyl-5-isoxazolyl)methyl]-5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B3822381.png)
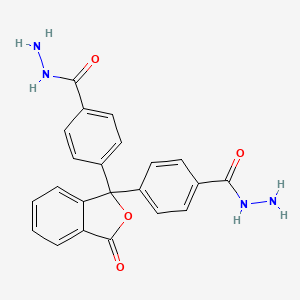
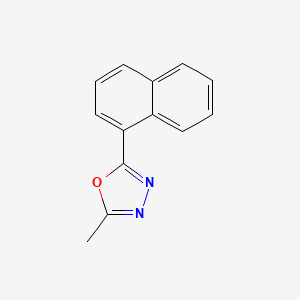
![3,3'-[1,4-phenylenebis(oxy)]bis[1-(diisopropylamino)-2-propanol]](/img/structure/B3822411.png)
